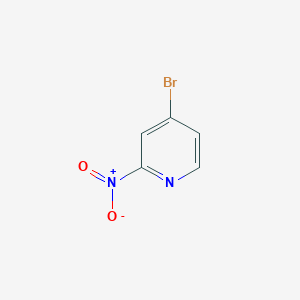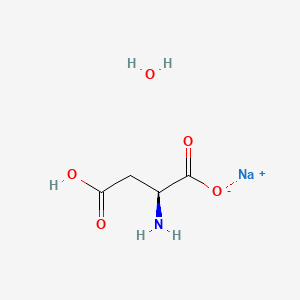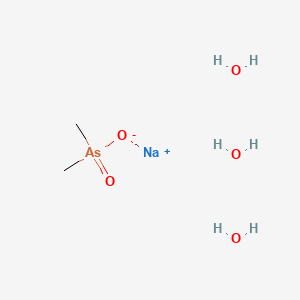![molecular formula C8H6N2O2 B1292559 1H-吡咯并[2,3-b]吡啶-6-羧酸 CAS No. 898746-35-5](/img/structure/B1292559.png)
1H-吡咯并[2,3-b]吡啶-6-羧酸
描述
1H-Pyrrolo[2,3-b]pyridine-6-carboxylic acid (PPCA) is a heterocyclic organic compound with a variety of uses in both scientific and industrial research. PPCA is a versatile compound that can be used as an intermediate in synthesis reactions, as a building block for larger molecules, and as a catalyst for various reactions. It is also used in the production of pharmaceuticals, dyes, and other chemicals. PPCA is a valuable compound in the field of synthetic organic chemistry and has been studied extensively in recent years.
科学研究应用
医药:潜在的治疗应用
1H-吡咯并[2,3-b]吡啶-6-羧酸由于其生物活性,在医药领域展现出巨大潜力。 含有该结构单元的化合物可能对降低血糖水平有益,可用于预防和治疗诸如1型糖尿病、肥胖相关的糖尿病、糖尿病脂代谢紊乱和心血管疾病等疾病 .
材料科学:先进材料合成
在材料科学领域,1H-吡咯并[2,3-b]吡啶-6-羧酸可以作为合成先进材料的前体。 其衍生物正在研究其作为成纤维细胞生长因子受体抑制剂的潜力,这可能对开发具有特定生物功能的新材料产生影响 .
生物化学:酶抑制和激活
在生物化学中,1H-吡咯并[2,3-b]吡啶-6-羧酸衍生物已因其在酶抑制中的作用而被研究,特别是在癌症研究中,它们可能抑制某些参与肿瘤发展的生长因子和途径 .
药理学:药物开发和优化
1H-吡咯并[2,3-b]吡啶-6-羧酸的药理学应用包括药物开发和优化。 其衍生物已被评估为各种药物靶标的潜在有效抑制剂,为开发新的药理学试剂提供了途径 .
作用机制
Target of Action
The primary targets of 1H-pyrrolo[2,3-b]pyridine-6-carboxylic acid are the Fibroblast Growth Factor Receptors (FGFRs) . The FGFR family consists of four distinct isoforms (FGFR1–4) found across various tissue types . These receptors play a crucial role in signal transduction pathways that regulate organ development, cell proliferation and migration, angiogenesis, and other processes .
Mode of Action
Upon binding to fibroblast growth factors, the FGFRs undergo dimerization and autophosphorylation of tyrosine residues in the cytoplasmic tail . This results in the activation of downstream signaling pathways . 1H-pyrrolo[2,3-b]pyridine-6-carboxylic acid derivatives have shown potent inhibitory activity against FGFR1, 2, and 3 . For instance, compound 4h exhibited potent FGFR inhibitory activity with IC50 values of 7, 9, 25, and 712 nM for FGFR1–4, respectively .
Biochemical Pathways
The activation of FGFRs leads to the activation of downstream signaling pathways, including RAS–MEK–ERK, PLCγ, and PI3K–Akt . Abnormal activation of the FGFR signaling pathway due to amplification, fusion, or missense mutations in the exon of FGFR family members is associated with the progression and development of several cancers .
Pharmacokinetics
It is known that compound 4h, a derivative of 1h-pyrrolo[2,3-b]pyridine-6-carboxylic acid, has a low molecular weight , which could be beneficial for its bioavailability and subsequent optimization.
Result of Action
In vitro studies have shown that compound 4h inhibited breast cancer 4T1 cell proliferation and induced apoptosis . Furthermore, it significantly inhibited the migration and invasion of 4T1 cells .
Action Environment
It is known that the fgfr signaling pathway is an important and proven target for cancer therapeutics . Therefore, the efficacy of 1H-pyrrolo[2,3-b]pyridine-6-carboxylic acid derivatives could be influenced by factors such as the presence of other medications, the patient’s health status, and genetic factors that affect FGFR expression and function.
安全和危害
生化分析
Biochemical Properties
1H-pyrrolo[2,3-b]pyridine-6-carboxylic acid plays a significant role in biochemical reactions, particularly as an inhibitor of specific enzymes. It has been shown to interact with fibroblast growth factor receptors (FGFRs), specifically FGFR1, FGFR2, and FGFR3 . The compound forms hydrogen bonds with the backbone carbonyl of E562 and NH of A564 in the hinge region of these receptors . This interaction inhibits the autophosphorylation of tyrosine residues, thereby blocking downstream signaling pathways such as RAS-MEK-ERK, PLCγ, and PI3K-Akt .
Cellular Effects
1H-pyrrolo[2,3-b]pyridine-6-carboxylic acid has been observed to exert significant effects on various cell types, particularly cancer cells. In breast cancer 4T1 cells, the compound inhibits cell proliferation and induces apoptosis . Additionally, it significantly reduces the migration and invasion capabilities of these cells . The compound’s impact on cell signaling pathways, such as the inhibition of FGFR signaling, plays a crucial role in these cellular effects.
Molecular Mechanism
At the molecular level, 1H-pyrrolo[2,3-b]pyridine-6-carboxylic acid exerts its effects primarily through the inhibition of FGFRs. By binding to the hinge region of these receptors, the compound prevents the autophosphorylation of tyrosine residues, which is essential for the activation of downstream signaling pathways . This inhibition leads to reduced cell proliferation, migration, and invasion in cancer cells . Additionally, the compound’s interaction with FGFRs results in changes in gene expression related to cell growth and survival.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1H-pyrrolo[2,3-b]pyridine-6-carboxylic acid have been studied over various time periods. The compound has shown stability under standard laboratory conditions, with minimal degradation observed over time . Long-term studies have indicated sustained inhibition of FGFR signaling and consistent effects on cell proliferation and apoptosis
Dosage Effects in Animal Models
Studies on the dosage effects of 1H-pyrrolo[2,3-b]pyridine-6-carboxylic acid in animal models have revealed a dose-dependent response. At lower doses, the compound effectively inhibits FGFR signaling without causing significant toxicity . At higher doses, some adverse effects, such as hepatotoxicity and nephrotoxicity, have been observed . These findings highlight the importance of optimizing dosage to achieve therapeutic efficacy while minimizing potential side effects.
Metabolic Pathways
1H-pyrrolo[2,3-b]pyridine-6-carboxylic acid is involved in metabolic pathways related to its interaction with FGFRs. The compound is metabolized primarily in the liver, where it undergoes phase I and phase II metabolic reactions . Enzymes such as cytochrome P450 play a crucial role in the oxidation of the compound, followed by conjugation reactions that facilitate its excretion . These metabolic processes ensure the compound’s clearance from the body while maintaining its biochemical activity.
Transport and Distribution
Within cells and tissues, 1H-pyrrolo[2,3-b]pyridine-6-carboxylic acid is transported and distributed through interactions with specific transporters and binding proteins . The compound’s lipophilic nature allows it to diffuse across cell membranes, where it accumulates in target tissues such as tumors . This selective distribution enhances its therapeutic potential by concentrating its effects on cancer cells while minimizing systemic exposure.
Subcellular Localization
The subcellular localization of 1H-pyrrolo[2,3-b]pyridine-6-carboxylic acid is primarily within the cytoplasm, where it interacts with FGFRs . The compound’s targeting signals and post-translational modifications direct it to specific compartments within the cell, ensuring its effective binding to the receptors . This precise localization is critical for the compound’s inhibitory activity and its overall biochemical effects.
属性
IUPAC Name |
1H-pyrrolo[2,3-b]pyridine-6-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6N2O2/c11-8(12)6-2-1-5-3-4-9-7(5)10-6/h1-4H,(H,9,10)(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LDJMQIKMKHNGDB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC2=C1C=CN2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30646551 | |
| Record name | 1H-Pyrrolo[2,3-b]pyridine-6-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30646551 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
898746-35-5 | |
| Record name | 1H-Pyrrolo[2,3-b]pyridine-6-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30646551 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1H-pyrrolo[2,3-b]pyridine-6-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















